molecular formula C3H5BrO2 B123254 Methyl bromoacetate CAS No. 96-32-2

Methyl bromoacetate

Cat. No.: B123254
CAS No.: 96-32-2
M. Wt: 152.97 g/mol
InChI Key: YDCHPLOFQATIDS-UHFFFAOYSA-N
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Description

Methyl bromoacetate, also known as bromoacetic acid methyl ester, is a chemical compound with the molecular formula C₃H₅BrO₂. It is a colorless or straw-colored liquid with a sharp, penetrating odor. This compound is soluble in water and has a higher density than water .

Preparation Methods

Methyl bromoacetate can be synthesized through the bromination of methyl acetate. One common method involves the reaction of methyl acetate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored and controlled to maximize yield and purity .

Chemical Reactions Analysis

Methyl bromoacetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol. The major products formed depend on the specific nucleophile or alkene used in the reaction .

Mechanism of Action

Methyl bromoacetate acts as an alkylating agent, meaning it can transfer its bromoacetyl group to other molecules. This process typically involves the formation of a covalent bond between the bromoacetyl group and a nucleophilic site on the target molecule. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context in which this compound is used .

Comparison with Similar Compounds

Methyl bromoacetate is similar to other bromoacetates, such as ethyl bromoacetate and propyl bromoacetate. it is unique in its reactivity and the specific applications it is used for. For example:

    Ethyl bromoacetate: Similar in structure but has a different alkyl group (ethyl instead of methyl).

    Propyl bromoacetate: Another similar compound with a propyl group.

These compounds highlight the versatility of bromoacetates in chemical synthesis and their importance in various fields of research and industry.

Properties

IUPAC Name

methyl 2-bromoacetate
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InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

YDCHPLOFQATIDS-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CBr
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Molecular Formula

C3H5BrO2
Record name METHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID7052737
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Molecular Weight

152.97 g/mol
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Physical Description

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg
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Solubility

Soluble in ethanol, ether, acetone, benzene
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Density

1.6350 g/cu cm at 20 °C
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Color/Form

Colorless to straw-colored liquid

CAS No.

96-32-2
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Melting Point

Freezing point: -50 °C
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Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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136 g
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3.5 g
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reactant
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stainless steel
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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